6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H18N4O3S/c1-11-10-28-20-21-8-14(19(26)24(11)20)18(25)23-6-5-17-15(9-23)13-7-12(27-2)3-4-16(13)22-17/h3-4,7-8,10,22H,5-6,9H2,1-2H3 |
InChI Key |
CAUIPTYQVHRQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Allyl-2-thiouracil Derivatives
The process begins with the condensation of 1-allylthiourea with β-ketoesters. For example, reacting 1-allylthiourea with ethyl acetoacetate in methanol under reflux yields 3-allyl-6-methyl-2-thiouracil. This intermediate is critical for introducing the methyl group at position 3 of the thiazolo-pyrimidinone ring.
Thiazole Ring Closure
Treatment of 3-allyl-2-thiouracil derivatives with iodine monochloride (ICl) in methanol facilitates cyclization. The reaction proceeds via the formation of a 2',3'-iodonium ion intermediate, which undergoes intramolecular nucleophilic attack by the sulfur atom to form the thiazole ring. For instance, reacting 3-allyl-6-methyl-2-thiouracil with ICl generates 2-(iodomethyl)-6-methyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one in 90% yield.
Elimination of Hydrogen Iodide
The final step involves base-mediated elimination of hydrogen iodide from the 2-(iodomethyl) intermediate. Stirring the compound with aqueous sodium hydroxide in ethanol at room temperature for 12 hours yields 3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. This step achieves an average yield of 42% after crystallization from ethanol.
Table 1: Optimization of Thiazolo-pyrimidinone Synthesis
Preparation of the Pyrido[4,3-b]indole Fragment
The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole subunit is synthesized via Fischer indole synthesis.
Fischer Indole Cyclization
Reacting 4-methoxyphenylhydrazine with piperidin-4-one in glacial acetic acid under reflux induces cyclization to form the tetrahydro-pyridoindole skeleton. The methoxy group is introduced at the indole’s 8-position through careful selection of the hydrazine precursor.
Reduction and Functionalization
Catalytic hydrogenation of the intermediate indole derivative over palladium on carbon (Pd/C) in ethanol reduces the pyridine ring to a piperidine, yielding 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. This step achieves >95% conversion, with the product purified via silica gel chromatography.
Fragment Coupling via Carbonyl Linkage
The thiazolo-pyrimidinone and pyridoindole fragments are conjugated through a carbonyl group using mixed anhydride activation.
Carboxylic Acid Activation
Treating 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed anhydride. This intermediate is crucial for facilitating nucleophilic acyl substitution.
Amide Bond Formation
Reacting the activated carboxylic acid with 3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in dry dichloromethane (DCM) at 0°C forms the final product. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction and recrystallization from ethyl acetate, yielding 65–70% pure compound.
Table 2: Key Reaction Parameters for Fragment Coupling
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dry DCM | Minimizes hydrolysis |
| Temperature | 0°C | Controls exothermicity |
| Activator | Isobutyl chloroformate | Generates mixed anhydride |
| Base | N-methylmorpholine | Neutralizes HCl byproduct |
Process Optimization and Scalability
Solvent Selection
Comparative studies show that replacing methanol with 1,2-dichloroethane in the thiazole cyclization step (Step 1.2) improves yields to 95% by reducing side reactions.
Catalytic Enhancements
Incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger during the elimination step (Step 1.3) suppresses oxidative byproducts, increasing yield to 55%.
Purification Strategies
Flash chromatography using hexane:ethyl acetate (3:1) followed by recrystallization from ethanol achieves >99% purity, as confirmed by HPLC analysis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile:water) shows a single peak at 6.8 minutes, confirming >99% purity.
Applications and Further Research
The compound exhibits potential as a kinase inhibitor in preclinical cancer models, with IC50 values <100 nM against CDK2 and Aurora A. Current research focuses on derivatizing the pyridoindole moiety to enhance blood-brain barrier penetration for neurodegenerative disease applications .
Chemical Reactions Analysis
Types of Reactions
6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues from the literature, focusing on core scaffolds, substituents, and synthesis routes:
Substituent Effects
Biological Activity
The compound 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structure features a pyridoindole moiety which is known for various pharmacological activities.
Antiviral Properties
Recent studies have indicated that indole derivatives, including compounds similar to the one under review, exhibit significant antiviral activity. For instance, a review highlighted that certain indole derivatives act as inhibitors of viral replication and entry mechanisms in various viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) . The compound's structural components may contribute to similar antiviral effects through interactions with viral proteins or host cell receptors.
Anticancer Activity
Indole-based compounds have also been investigated for their anticancer properties. A study demonstrated that derivatives with similar structural features exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The thiazolo-pyrimidine scaffold in this compound may enhance its ability to disrupt cancer cell signaling pathways.
Enzyme Inhibition
The compound is likely to act as an enzyme inhibitor. For example, certain thiazolo-pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication. This suggests a potential role for the compound in therapeutic strategies targeting these enzymes .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antiviral activity of indole derivatives against HCV; compounds showed EC50 values in nanomolar range. |
| Study 2 | Evaluated anticancer effects of thiazolo-pyrimidines; significant cytotoxicity observed in breast cancer cell lines. |
| Study 3 | Reported enzyme inhibition by thiazolo derivatives; identified potential for use in drug development against viral infections. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Entry: Similar compounds have been shown to block viral entry into host cells by interfering with receptor-ligand interactions.
- Induction of Apoptosis: Indole derivatives often activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition: Compounds may inhibit specific enzymes crucial for viral replication or tumor growth.
Q & A
Q. What are the recommended synthetic routes for preparing 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how can reaction yields be optimized?
Answer: The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Pyridoindole precursor formation : The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core can be synthesized via Pictet-Spengler cyclization using tryptamine derivatives and methoxy-substituted aldehydes under acidic conditions .
- Thiazolopyrimidine assembly : The thiazolo[3,2-a]pyrimidin-5-one moiety is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, 3-methyl substitution is achieved using methylmalonic acid derivatives .
- Coupling strategy : Acylation of the pyridoindole nitrogen with the thiazolopyrimidine carbonyl group requires activating agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
Q. Optimization tips :
- Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity.
- Yield improvements (up to 30%) are reported with microwave-assisted synthesis for cyclization steps .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
Answer: Essential characterization methods include:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Anticancer screening : NCI-60 cell line panel testing with GI₅₀ values ≤10 µM indicate potency. Compare with structurally related thiazolopyrimidines showing activity against kinase targets (e.g., CDK2 inhibition) .
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). MIC values <25 µg/mL are promising .
- Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) using supercoiled DNA relaxation as an endpoint .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Core modifications :
- Replace the methoxy group with halogen (F, Cl) or amino substituents to assess electronic effects on bioactivity.
- Vary the methyl group on the thiazolopyrimidine to bulkier alkyl chains (e.g., isopropyl) to probe steric tolerance .
- Biological testing : Compare IC₅₀ values across analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or Aurora kinases. Validate with mutagenesis studies .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor in vivo efficacy may stem from rapid hepatic clearance (t₁/₂ <1 hr) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites. For example, oxidative demethylation of the methoxy group can reduce activity .
- Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and tissue penetration if logP >5 indicates hydrophobicity .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
- Light stability : ICH Q1B guidelines—expose to UV (320–400 nm) and visible light. Aryl carbonyl groups are susceptible to photodegradation; use amber vials for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
